3-(Cyclopentylamino)propanoic acid hydrochloride

Übersicht

Beschreibung

3-(Cyclopentylamino)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(Cyclopentylamino)propanoic acid hydrochloride (CAS No. 1221723-82-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

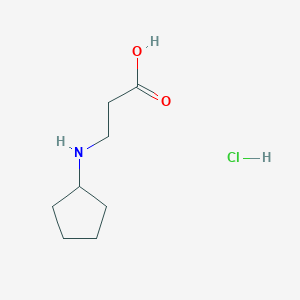

The compound consists of a cyclopentyl group attached to an amino group and a propanoic acid moiety, making it a unique structure in the realm of small molecules. Its chemical formula is , and it is typically utilized as a buffering agent in biological studies, particularly in cell culture applications where maintaining pH is critical .

Research indicates that compounds with structural similarities to this compound may exhibit inhibitory activity against various enzymes, including histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression through chromatin remodeling, impacting numerous cellular processes such as differentiation, proliferation, and apoptosis.

Target Enzymes

- Bcr-Abl : A fusion protein implicated in chronic myeloid leukemia (CML).

- HDAC1 : Involved in the regulation of transcription and can influence cancer cell growth.

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting structural similarities have shown selective inhibition against mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC). One notable study reported that a cyclopentyl-substituted compound demonstrated an IC50 value of 41 nM against EGFR L858R/T790M mutants, indicating strong selective activity .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against various cancer cell lines have revealed promising results. The compound's derivatives were tested against several human tumor cell lines, including RKO and HeLa. The most potent derivatives exhibited IC50 values ranging from 49.79 µM to 113.70 µM, suggesting significant anticancer activity .

Case Studies and Research Findings

- Antitumor Activity : A study focusing on furanopyrimidine-based compounds highlighted that cyclopentyl-substituted derivatives exhibited significant antitumor effects in mouse xenograft models, achieving tumor growth inhibition rates exceeding 74% after oral administration .

- Mechanistic Insights : Research utilizing western blot analysis confirmed that these compounds modulate target pathways within cancer cells, leading to altered levels of acetylated proteins, which are indicative of HDAC inhibition .

- Comparative Analysis : A comparative study involving various cyclopentyl-substituted compounds showed that while many exhibited low antiproliferative activity (CC50 > 1 μM), specific derivatives demonstrated notable selectivity for mutant EGFR over wild-type variants .

Data Table: Biological Activity Summary

| Compound | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| Cyclopentyl derivative | EGFR L858R/T790M | 41 | Antitumor |

| Cyclopentyl derivative | RKO Cell Line | 60.70 | Cytotoxic |

| Cyclopentyl derivative | HeLa Cell Line | 78.72 | Cytotoxic |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(Cyclopentylamino)propanoic acid hydrochloride is characterized by its unique cyclopentylamine structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 175.68 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological assays.

Medicinal Chemistry

Kinase Inhibition

Research indicates that compounds similar to 3-(Cyclopentylamino)propanoic acid exhibit selective inhibition of various kinases, particularly in the context of cancer therapy. For instance, a study highlighted the development of kinase inhibitors that target specific mutations in the epidermal growth factor receptor (EGFR), which are prevalent in non-small cell lung cancer (NSCLC). The cyclopentyl group contributes to the selectivity and potency of these inhibitors against mutant forms of EGFR .

Table 1: Kinase Inhibition Activity

| Compound Name | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| CDD-1703 | EGFR L858R/T790M | 41 | 61-fold over WT |

| CDD-1653 | ALK3 | 7 | Not specified |

Neuropharmacology

Potential Neuroprotective Effects

Studies have suggested that derivatives of cyclopentylamine compounds may have neuroprotective properties. These compounds are being explored for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . The mechanism involves enhancing synaptic plasticity and reducing neuroinflammation.

Drug Development

Formulation Studies

The formulation of this compound has been investigated in various drug delivery systems. Its solubility profile makes it suitable for oral administration formulations, where it can be combined with excipients to enhance bioavailability. Research has focused on optimizing the pharmacokinetic properties through different delivery methods, including nanoparticles and liposomes .

Case Study 1: Cancer Therapeutics

A recent study developed a series of cyclopentylamine derivatives aimed at inhibiting mutant forms of the EGFR kinase in NSCLC models. The results showed that these compounds not only inhibited tumor growth but also demonstrated improved selectivity for cancerous cells over normal cells, suggesting a promising therapeutic index .

Case Study 2: Neuroprotective Agents

In a preclinical trial, a derivative of 3-(Cyclopentylamino)propanoic acid was tested for its effects on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and reduced markers of neuroinflammation, supporting further investigation into its potential as a neuroprotective agent .

Eigenschaften

IUPAC Name |

3-(cyclopentylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)5-6-9-7-3-1-2-4-7;/h7,9H,1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKFHGSDCQOADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.